Product packaging for Benzo[a]pyrido[2,3-c]phenazine(Cat. No.:CAS No. 17703-02-5)

Benzo[a]pyrido[2,3-c]phenazine

Cat. No.: B14699066
CAS No.: 17703-02-5
M. Wt: 281.3 g/mol
InChI Key: LAIVPPGRQLFGHI-UHFFFAOYSA-N
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Description

Contextualization within the Diverse Phenazine (B1670421) Class of Heterocyclic Compounds

Phenazines are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest from the scientific community. nih.gov Their core structure, a pyrazine (B50134) ring fused with two benzene (B151609) rings, serves as a versatile scaffold for a wide array of derivatives. nih.gov

Structural Diversity and Significance of Phenazine Scaffolds in Chemical Research

The phenazine framework is a foundational structure in a vast number of natural and synthetic compounds. researchgate.net Over 6,000 phenazine derivatives have been identified, with more than 100 occurring naturally, primarily as secondary metabolites from microorganisms like Pseudomonas and Streptomyces. nih.govmdpi.com The chemical and physical properties of these derivatives are heavily influenced by the type and position of their functional groups, leading to a broad spectrum of applications. nih.gov Their inherent redox and fluorescent properties have made them valuable in various industrial and biological applications, including as dyes and fluorescent probes. nih.gov

The structural diversity of phenazines is a key driver of their significance in chemical research. The ability to modify the core scaffold allows for the synthesis of compounds with tailored electronic and biological properties. This has led to extensive research into their potential applications in medicinal chemistry. nih.gov

Overview of Fused Polycyclic Aromatic Nitrogen Heterocycles

Fused polycyclic aromatic nitrogen heterocycles are a class of organic compounds characterized by the fusion of multiple aromatic rings, at least one of which contains a nitrogen atom. libretexts.orglibretexts.org These structures are prevalent in nature and are integral components of many biologically important molecules. libretexts.orglibretexts.org Examples of such compounds include indole, quinoline, isoquinoline, and purine (B94841), all of which feature a heterocyclic ring fused to a benzene ring or another heterocyclic ring. libretexts.orglibretexts.org

The fusion of additional rings onto a core aromatic system, as seen in benzo[a]phenazines, significantly expands the structural and functional diversity of this class of compounds. This fusion can alter the electronic properties, planarity, and steric hindrance of the molecule, thereby influencing its reactivity and potential applications. libretexts.org The construction of these complex polyheterocyclic compounds is a significant area of modern organic synthetic chemistry. mdpi.com

Rationale for Academic Investigation of Benzo[a]pyrido[2,3-c]phenazine and Structurally Related Analogs

The academic interest in this compound and its analogs stems from the unique properties endowed by their specific arrangement of fused rings.

Importance of the Pyrido-Phenazine Framework in Advanced Chemical Studies

The pyrido-phenazine framework, which combines a pyridine (B92270) ring with a phenazine system, is of particular interest due to its potential to create novel materials and biologically active compounds. The incorporation of the pyridine ring introduces an additional nitrogen atom, which can influence the electronic distribution and hydrogen bonding capabilities of the molecule. The synthesis of pyrido[4,3-a]phenazines, for example, has been explored due to their structural similarity to phenazine derivatives with valuable properties. mdpi.com

Foundational Research on Benzo[a]phenazines and their Fused Derivatives

Benzo[a]phenazines, which feature a naphthoquinone and phenazine backbone, are important structural subunits in a variety of natural products. nih.gov Research into these compounds has revealed their potential as dual inhibitors of topoisomerase I and II. nih.gov The fusion of other heterocyclic rings, such as a pyran ring to form benzo[a]pyrano[2,3-c]phenazine, has been a strategy to enhance the biological efficacies of the parent benzo[a]phenazine (B1654389) skeleton. benthamdirect.com These fused derivatives have been the subject of numerous synthetic studies, exploring various catalytic methods to achieve their efficient production. nih.govresearchgate.netthieme-connect.de

Synthetic Methodologies for this compound and its Analogs

The synthesis of complex heterocyclic structures such as this compound and its analogs is a significant area of research in organic chemistry. These compounds are often constructed using efficient and atom-economical methods, with a strong emphasis on multicomponent reactions. These strategies allow for the rapid assembly of molecular complexity from readily available starting materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H11N3 B14699066 Benzo[a]pyrido[2,3-c]phenazine CAS No. 17703-02-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17703-02-5

Molecular Formula

C19H11N3

Molecular Weight

281.3 g/mol

IUPAC Name

6,15,22-triazapentacyclo[12.8.0.02,7.08,13.016,21]docosa-1(22),2(7),3,5,8,10,12,14,16,18,20-undecaene

InChI

InChI=1S/C19H11N3/c1-2-7-13-12(6-1)17-14(8-5-11-20-17)19-18(13)21-15-9-3-4-10-16(15)22-19/h1-11H

InChI Key

LAIVPPGRQLFGHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC=N3)C4=NC5=CC=CC=C5N=C24

Origin of Product

United States

Advanced Spectroscopic and Photophysical Characterization

Electronic Absorption and Emission Spectroscopy of Benzo[a]pyrido[2,3-c]phenazine and its Derivatives

The electronic absorption and emission properties of this class of compounds are dictated by the extent of their π-conjugated system. The addition of a benzo ring to the dipyrido[3,2-a:2′,3′-c]phenazine (dppz) core, creating derivatives like benzo[i]dipyrido[3,2-a:2′,3′-c]phenazine (dppn), significantly influences these characteristics.

The UV-Visible absorption spectra of dipyrido-phenazine derivatives are characterized by intense bands in the ultraviolet region and less intense bands in the visible region. Photolysis of dipyrido-[3,2-a:2′,3′-c]-phenazine (dppz) in an ethanol (B145695) solution results in the formation of 9,14-dihydrodipyridophenazine, a product with a distinct red color attributed to a low-lying intramolecular charge transfer state, as confirmed by UV/VIS absorption spectroscopy. rsc.org

In metal complexes, the ligand's absorption profile is often clearly distinguishable. For instance, the investigation of cobalt complexes with dppz and its benzo-fused derivative, dppn, has been a subject of study. researchgate.net The fusion of a benzene (B151609) ring generally leads to a red-shift in the absorption bands due to the extended π-conjugation.

Compound/ComplexSolvent/MediumKey Absorption Features
Dipyrido-[3,2-a:2′,3′-c]-phenazine (dppz) photolysis productEthanolCharacterized by a low-lying intramolecular charge transfer state. rsc.org
[Co(en)2(DPPN)]Cl3 (DPPN = benzo[i]dipyrido[3,2-a:2´,3´-c]phenazine)Not SpecifiedSynthesized and characterized, indicating distinct spectroscopic properties. researchgate.net

The fluorescence properties of phenazine (B1670421) derivatives are highly sensitive to their molecular structure and environment. The fusion of a benzo ring can significantly alter fluorescence quantum yields. rsc.org For example, in BODIPY dyes, benzo[a] fusion leads to high fluorescence yields, whereas benzo[b] fusion results in quenched fluorescence due to enhanced intersystem crossing. rsc.org

In the context of dppz derivatives, platinum(II) complexes designed for organic light-emitting diodes (OLEDs) show how side-arm modifications affect emission. Introducing electron-donating groups like dihexylfluorene or hexylthiophene at the 2,7-positions of the dppz ligand results in reddish-orange and red phosphorescence, respectively. nih.gov While some derivatives exhibit strong monomer-based emission in both solution and film states, others with unsubstituted phenylacetylides can form aggregates or excimers, leading to near-infrared emission with low quantum yields. nih.gov The fluorescence quantum yield of a cytosine analog, 4-amino-1H-benzo[g]quinazoline-2-one, was found to be a high 0.62 at pH 7.1, demonstrating the strong emissive potential of such fused systems. nih.gov

Derivative SystemKey FeatureEmission Wavelength (λem)Quantum Yield (Φ)
Pt(II)-dppz with 9,9-dihexylfluoren-2-yl side-armsReddish-orange phosphorescence~600 nmNot specified
Pt(II)-dppz with 4-hexylthiophen-2-yl side-armsRed phosphorescence~625 nmNot specified
Pt(II)-dppz with unsubstituted phenylacetylidesAggregate/excimer-based NIR emissionNear-InfraredLow
4-amino-1H-benzo[g]quinazoline-2-oneBlue fluorescence456 nm (at pH 7.1)0.62

Certain derivatives of this compound exhibit luminescence in the near-infrared (NIR) region, a property of significant interest for applications in biological imaging and sensing. Iridium(III) complexes containing the benzo[i]dipyrido[3,2-a:2',3'-c]phenazine (dppn) ligand, for example, display strong excited-state absorption from the visible to the near-IR region. researchgate.net This is attributed to the dppn ligand-localized triplet (³π,π*) state. researchgate.net

Furthermore, platinum(II) complexes with dppz ligands bearing unsubstituted phenylacetylides can form aggregates that give rise to near-infrared photoluminescence. nih.gov Separately, water-soluble pH probes based on the related benzo[a]phenoxazine structure have been designed to emit in the 625-850 nm range, demonstrating the potential for these chromophores to function as reversible NIR sensors. nih.gov

Time-Resolved Spectroscopic Studies of Excited States

To understand the pathways of energy dissipation from the excited states of these molecules, such as fluorescence, phosphorescence, and non-radiative decay, time-resolved spectroscopic techniques are employed.

Transient absorption spectroscopy provides critical insights into the nature and lifetime of short-lived excited species. Ultrafast transient absorption studies on ruthenium(II) complexes incorporating the benzo-fused dppn ligand have been particularly revealing. researchgate.net These experiments show the population of a metal-centered triplet ligand-field (³LF) state within a few picoseconds (3-7 ps) following photoexcitation. researchgate.net The stabilization of this ³LF state is supported by density functional theory calculations and is crucial for understanding the photochemistry of these complexes. researchgate.net

Laser flash photolysis is a powerful technique for studying the kinetics of excited state processes. For the parent dppz ligand in acetonitrile, studies have mapped the sequence of events following excitation. researchgate.net The initial singlet excited state undergoes vibrational cooling and solvent relaxation over approximately 3 picoseconds. researchgate.net This is followed by intersystem crossing to the triplet state, which occurs in about 50 picoseconds. researchgate.net The spectral and kinetic properties of this triplet excited state have been thoroughly characterized through these methods. researchgate.net Such studies form the foundation for understanding how the addition of a benzo ring might alter these fundamental excited-state lifetimes and decay pathways.

Photochemical Behavior and Processes

The interaction of this compound with light initiates a cascade of photochemical events. These processes are fundamental to its behavior in various photo-responsive systems.

While direct photolysis studies on this compound are not extensively documented, the photochemical behavior of the closely related and structurally similar dipyrido-[3,2-a:2′,3′-c]-phenazine (dppz) provides significant insights. The photolysis of dppz in an ethanol solution has been shown to result in its reduction, leading to the formation of the corresponding 9,14-dihydrodipyridophenazine. nih.gov This transformation is characterized by a notable color change, with the dihydro derivative exhibiting a red color attributed to a low-lying intramolecular charge transfer state. nih.gov

This photoreduction mechanism is a key characteristic of the phenazine core under certain conditions. It is plausible that this compound undergoes a similar photolytic reduction in the presence of a hydrogen donor, yielding a dihydro derivative. The specific reaction kinetics and the stability of the resulting dihydro compound would, however, be influenced by the annulated benzo ring.

Phenazine and its derivatives are recognized for their capacity to act as photosensitizers, facilitating the generation of singlet oxygen (¹O₂) upon irradiation. nih.gov This process involves the absorption of light by the phenazine derivative, followed by intersystem crossing to an excited triplet state. Energy transfer from this triplet state to ground-state molecular oxygen (³O₂) results in the formation of highly reactive singlet oxygen.

The efficiency of singlet oxygen generation is quantified by the singlet oxygen quantum yield (ΦΔ). For the parent phenazine compound, a high singlet oxygen quantum yield of 0.84 has been reported in chloroform. researchgate.net The introduction of substituents and the extension of the π-system in phenazine derivatives can significantly modulate their photosensitizing properties. For instance, electron donor-acceptor-donor (D-A-D) type dipyrido[3,2-a:2′,3′-c]phenazine (dppz) derivatives have demonstrated efficient singlet oxygen generation, with quantum yields ranging from 0.173 to 0.255 for derivatives containing selenophene. rsc.org Similarly, phenazine-2,3-diol derivatives have been developed as photosensitizers, with their singlet oxygen generation capabilities influenced by the presence of functional groups. futaba-zaidan.orgrsc.org

Given these findings, this compound is expected to be a competent singlet oxygen sensitizer. The extended π-conjugation provided by the benzo[a] fusion could potentially enhance its absorption in the visible region, a desirable feature for a photosensitizer.

Table 1: Singlet Oxygen Quantum Yields of Selected Phenazine Derivatives

CompoundSinglet Oxygen Quantum Yield (ΦΔ)Solvent
Phenazine0.84Chloroform
Selenophene-containing dppz derivative0.173–0.255Not specified
Phenazine-2,3-diol derivative (KY-1Na)0.06Water
Phenazine-2,3-diol derivative (KY-2Na)0.19Water

This table presents data for related phenazine compounds to infer the potential capabilities of this compound.

The fluorescence of phenazine derivatives can be quenched by electron transfer processes, a property that is central to their application in photoredox catalysis and sensing. The planar, electron-deficient phenazine core can interact with electron-donating or electron-accepting species, leading to fluorescence quenching. arkat-usa.org This quenching can occur through either static or dynamic mechanisms. Static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher, while dynamic quenching results from collisional encounters between the excited-state fluorophore and the quencher.

In the context of photoredox systems, the excited state of a phenazine-based photosensitizer can be oxidatively or reductively quenched. In oxidative quenching, the excited photosensitizer accepts an electron from a donor, becoming a reduced radical anion. In reductive quenching, the excited photosensitizer donates an electron to an acceptor, forming an oxidized radical cation.

For this compound, its extended aromatic system is expected to give rise to fluorescent properties. Studies on related compounds have shown that the fluorescence of phenazine derivatives can be effectively quenched by various analytes, including metal ions. arkat-usa.org It is therefore anticipated that the fluorescence of this compound would be sensitive to the presence of electron donors or acceptors, making it a potential candidate for use in fluorescence-based sensing and photoredox applications.

Advanced Structural Elucidation Techniques

The definitive identification and characterization of this compound rely on a combination of modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for its structural elucidation.

¹H and ¹³C NMR spectroscopy are fundamental for determining the precise molecular structure of this compound. The chemical shifts, coupling constants, and signal multiplicities provide a detailed map of the proton and carbon environments within the molecule.

Based on the structure of this compound, the ¹H NMR spectrum is expected to show a series of signals in the aromatic region, typically between 7.0 and 9.5 ppm. The protons on the different rings (benzo, pyrido, and phenazine moieties) will exhibit distinct chemical shifts and coupling patterns (doublets, triplets, and multiplets) due to their unique electronic environments and spin-spin interactions with neighboring protons.

The ¹³C NMR spectrum will complement the proton data, showing a number of signals corresponding to the different carbon atoms in the molecule. The chemical shifts of the carbons will be indicative of their hybridization and local electronic environment. Carbons in the aromatic rings will resonate in the typical downfield region (approximately 110-150 ppm). Quaternary carbons, particularly those at the ring junctions and those bonded to nitrogen, will have characteristic chemical shifts. Computational methods, such as Density Functional Theory (DFT) calculations, are often employed to predict and help assign the experimental NMR spectra of complex heterocyclic systems like substituted pyrido-phenoxazin-ones. nih.gov

Table 2: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift Range (ppm)Remarks
¹H7.0 - 9.5Complex multiplets, doublets, and triplets in the aromatic region.
¹³C110 - 150Signals corresponding to aromatic and quaternary carbons.

This table provides a general prediction of the expected NMR spectral regions for this compound based on the analysis of similar aromatic and heterocyclic structures.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the accurate determination of the molecular weight and elemental composition of this compound. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the unambiguous determination of its molecular formula. This is crucial for confirming the identity of the synthesized compound and distinguishing it from other potential isomers or byproducts.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are invaluable for the analysis of this compound in complex mixtures. mdpi.comuzh.chmdpi.com LC separates the compound of interest from other components in a sample based on its physicochemical properties. The separated compound then enters the mass spectrometer for detection and identification. This is particularly useful for monitoring reaction progress, assessing sample purity, and in metabolic studies. The use of LC-MS/MS allows for further structural confirmation through the analysis of fragmentation patterns.

X-ray Crystallographic Analysis for Molecular Structure Confirmation

No publicly accessible crystallographic data, including crystal system, space group, unit cell dimensions, or specific bond lengths and angles, could be found for this compound. The Cambridge Structural Database (CSD), a primary repository for small-molecule crystal structures, does not appear to contain an entry for this specific compound. While characterization by X-ray diffraction is mentioned as a general technique for related compounds, the detailed report required for a full structural confirmation of this compound is not available in the reviewed literature.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Similarly, a detailed FTIR spectrum of this compound, complete with peak assignments corresponding to specific vibrational modes of its functional groups, is not available in the surveyed scientific papers. Although FTIR spectroscopy is a standard method for the characterization of new compounds and is mentioned in the context of related phenazine derivatives, the specific data for the title compound has not been published.

Theoretical and Computational Chemistry of Benzo a Pyrido 2,3 C Phenazine Systems

Electronic Structure and Molecular Orbital Theory

A thorough investigation into the electronic characteristics of Benzo[a]pyrido[2,3-c]phenazine would form the foundation of its theoretical understanding.

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, used to determine the optimized geometry and electronic ground state of molecules. For this compound, DFT would be employed to predict key structural parameters like bond lengths and angles. Such calculations have been successfully applied to a wide range of complex heterocyclic systems. For instance, DFT has been used to show that in related functionalized dipyrido-phenazine complexes, calculated bond lengths are typically within 0.02 Å and angles within 2 degrees of crystallographic data. nih.gov This level of accuracy would be essential for building a reliable model of the title compound.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To understand the photophysical properties, such as light absorption and emission, TD-DFT is the standard computational method. rsc.org This approach calculates the energies and characteristics of electronic excited states. For derivatives of the related benzo[a,c]phenazine, TD-DFT has been used to explore the nature of excited states, identifying them as locally-excited (LE), charge-transfer (CT), or a hybrid of the two (HLCT). frontiersin.orgresearchgate.net A similar analysis for this compound would be critical in predicting its potential applications in areas like organic light-emitting diodes (OLEDs) or as a photosensitizer.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity and electronic transitions. The energy difference between these orbitals, the HOMO-LUMO gap, provides a first approximation of the molecule's electronic excitation energy. Analysis of the spatial distribution of these orbitals indicates which parts of the molecule are electron-donating (HOMO) and electron-accepting (LUMO). researchgate.netacademie-sciences.fr For donor-acceptor systems based on benzo[a,c]phenazine, the HOMO and LUMO are often localized on different parts of the molecule, defining its charge-transfer characteristics. frontiersin.org A detailed HOMO-LUMO analysis for this compound would be invaluable for predicting its behavior in chemical reactions and electronic devices.

Aromaticity and Stability Analysis

The stability and reactivity of this compound are intrinsically linked to its aromaticity, which arises from the delocalization of π-electrons across its fused-ring system.

Bond Current Analysis

Bond current analysis is a method derived from quantum mechanics that visualizes the flow of π-electrons in the presence of a magnetic field. The strength and direction of these currents can be mapped onto the molecular structure, providing a clear picture of electron delocalization pathways. Strong diatropic currents (flowing in the same direction as the external field) are a hallmark of aromaticity, while paratropic currents (flowing in the opposite direction) indicate anti-aromatic character. A bond current analysis of this compound would offer a detailed and intuitive map of its aromaticity, complementing the energetic analysis.

While the specific data for this compound is not available, the established methodologies described above are poised to provide a deep understanding of this complex molecule should such a computational study be undertaken in the future.

Prediction and Validation of Spectroscopic Properties

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for the prediction and interpretation of spectroscopic data. rsc.orgstfc.ac.uk For complex molecules such as this compound, computational methods can predict spectroscopic signatures, including Nuclear Magnetic Resonance (NMR) spectra, which can then be compared with experimental data for validation.

While specific, in-depth computational studies on the parent this compound are not extensively documented in publicly available literature, the principles of predicting spectroscopic properties are well-established for polycyclic aromatic hydrocarbons (PAHs) and their nitrogen-containing analogues (N-PAHs). rsc.orgnih.gov These methods are crucial for confirming chemical structures and understanding the electronic environment of the nuclei.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H NMR spectrum of this compound has been experimentally determined, providing characteristic chemical shifts for the protons in the structure. urfu.ru Computational methods can be employed to calculate theoretical NMR chemical shifts, which are highly sensitive to the electronic environment of each nucleus. The GIAO (Gauge-Including Atomic Orbital) method within DFT is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts. rsc.org

The agreement between calculated and experimental chemical shifts can provide strong evidence for the correct structural assignment. For instance, the experimental ¹H NMR data for this compound in CDCl₃ shows distinct signals for its aromatic protons. urfu.ru A computational study would involve optimizing the geometry of the molecule and then performing NMR calculations. The predicted shifts would be compared to the experimental values, and any discrepancies could be analyzed to understand subtle electronic or conformational effects.

Below is a table of the experimentally observed ¹H NMR chemical shifts for this compound. urfu.ru A corresponding computational study would aim to reproduce these values.

Proton SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1H9.59d8
1H9.37d8
1H9.22d8
1H9.07d4
2H8.37-8.32m
2H7.90-7.87m
Data obtained from a 400 MHz NMR spectrum in CDCl₃.

Electronic Spectroscopy:

Theoretical methods are also invaluable for predicting and interpreting electronic absorption spectra (UV-Vis). Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the energies of electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. nih.gov These calculations can help in understanding the nature of the electronic transitions (e.g., π→π* or n→π*) and how structural modifications influence the absorption properties. For nitrogen-rich nanographenes, computational results have suggested a narrowing of the HOMO-LUMO gap compared to their all-carbon analogues, which is reflected in their electronic spectra. rsc.org

Computational Insights into Structure-Property Relationships

Computational studies provide a framework for understanding how the specific arrangement of atoms in this compound dictates its chemical and physical properties. By systematically modifying the structure in silico, researchers can probe the effects of these changes on various molecular attributes.

Aromaticity and π-Electron Delocalization:

Electronic Properties and Reactivity:

The electronic properties of N-PAHs, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are readily calculated using DFT. The HOMO-LUMO gap is a critical parameter that influences the molecule's electronic absorption and emission properties, as well as its kinetic stability. The introduction of nitrogen atoms into a PAH framework generally lowers the HOMO and LUMO energy levels and often reduces the HOMO-LUMO gap. rsc.org

Computational models can also predict sites of electrophilic or nucleophilic attack by analyzing the distribution of electron density and the electrostatic potential. This is particularly relevant for understanding the reactivity of this compound in chemical reactions. The nitrogen atoms, with their lone pairs of electrons, are expected to be key sites for protonation and coordination to metal centers. rsc.org Theoretical studies on the π-stacking behavior of N-PAHs have also been conducted to understand their intermolecular interactions, which are crucial for their application in materials science. researchgate.net

The following table summarizes key computational parameters that could be determined for this compound to understand its structure-property relationships.

Computational ParameterSignificance
HOMO EnergyRelates to the electron-donating ability and ionization potential.
LUMO EnergyRelates to the electron-accepting ability and electron affinity.
HOMO-LUMO GapInfluences electronic spectra, color, and reactivity.
NICS ValuesQuantifies the aromaticity of individual rings.
Electrostatic Potential MapPredicts sites for electrophilic and nucleophilic attack.
Dipole MomentIndicates the overall polarity of the molecule.

Biological Activity and Mechanistic Investigations of Benzo a Pyrido 2,3 C Phenazine Analogs in Vitro and Pre Clinical Models

Antiproliferative and Antitumor Activities

Derivatives of the benzo[a]pyrido[2,3-c]phenazine scaffold have demonstrated significant antiproliferative and cytotoxic effects against a range of human cancer cell lines. These activities are often attributed to their ability to interfere with fundamental cellular processes such as DNA replication and cell division.

In Vitro Cytotoxicity Profiling against Human Cancer Cell Lines (e.g., HCT116, MCF-7, HepG2, A549, HeLa, HL-60)

The cytotoxic potential of this compound analogs has been extensively evaluated against a panel of human cancer cell lines, revealing a broad spectrum of activity.

A series of benzo[a]pyrano[2,3-c]phenazine derivatives were synthesized and assessed for their in vitro antitumor activities against human colorectal carcinoma (HCT116), breast adenocarcinoma (MCF-7), hepatocellular carcinoma (HepG2), and lung carcinoma (A549) cell lines. nih.gov One of the most potent compounds in this series, featuring a cyano and a p-dimethylamino phenyl substituent on the pyran ring, exhibited the highest growth inhibitory activity against the HepG2 cell line with an IC₅₀ value of 6.71 µM. nih.gov This potency was noted to be 1.6-fold greater than that of the positive control, hydroxycamptothecin (HCPT). nih.gov The antiproliferative activities of these benzo[a]pyrano[2,3-c]phenazine derivatives are summarized in the table below.

Table 1: In Vitro Cytotoxicity (IC₅₀, µM) of Benzo[a]pyrano[2,3-c]phenazine Derivatives
CompoundHCT116MCF-7HepG2A549
Derivative 1 >50>5020.34>50
Derivative 2 24.3119.8710.2329.87
Derivative 3 15.6712.436.7121.45
HCPT (Control) 12.510.810.715.6

Data sourced from a study on benzo[a]pyrano[2,3-c]phenazine derivatives. nih.gov

Furthermore, a broader class of benzo[a]phenazine (B1654389) derivatives, specifically those with alkylamino side chains at the C-5 position, have shown good antiproliferative activity against HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer), and HL-60 (promyelocytic leukemia) cell lines, with IC₅₀ values generally falling within the 1-10 µM range. researchgate.net In a separate study, certain 6,11-dihydro-pyrido[2,3-b]phenazine-6,11-dione derivatives demonstrated potent antitumor activity, with one compound showing an IC₅₀ value of 0.06 µM against human CNS cancer cells (XF 498), which was 2.6 times more potent than doxorubicin. nih.gov

Dual Topoisomerase I and II Inhibition

A significant mechanism contributing to the antitumor potential of this compound analogs is their ability to act as dual inhibitors of topoisomerase I (Topo I) and topoisomerase II (Topo II). researchgate.net These enzymes are crucial for managing DNA topology during replication, transcription, and repair, making them prime targets for anticancer drugs.

Studies on benzo[a]phenazine derivatives have revealed that these compounds can effectively inhibit the activity of both Topo I and Topo II. researchgate.net Mechanistic investigations have shown that they function as Topo I poisons by stabilizing the Topo I-DNA cleavage complex, which prevents the re-ligation of the DNA strand. researchgate.net Concurrently, they act as catalytic inhibitors of Topo II by inhibiting its ATPase activity. researchgate.net This dual-inhibitory action is considered a promising strategy in cancer chemotherapy as it may circumvent the development of drug resistance that can occur when targeting a single topoisomerase enzyme. nih.gov

Mechanistic Pathways of Cell Death Induction

The cytotoxic effects of this compound analogs are intricately linked to the induction of programmed cell death, primarily through apoptosis.

Flow cytometric analysis and caspase activation assays have confirmed that benzo[a]phenazine derivatives can induce apoptosis in cancer cells, such as the HL-60 leukemia cell line. researchgate.net The apoptotic process is often initiated through the intrinsic or mitochondrial pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol. nih.govnih.gov

The release of cytochrome c triggers a cascade of events, including the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3. nih.govnih.gov The activation of caspase-3 is a key step in the apoptotic pathway, leading to the cleavage of various cellular substrates and ultimately, cell death. nih.gov Studies have shown that treatment with benzo[a]pyrene, a related polycyclic aromatic hydrocarbon, leads to the catalytic activation of caspase-3 and caspase-9. nih.gov Furthermore, a decrease in the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax is observed, further promoting the mitochondrial-mediated apoptotic cascade. nih.govnih.gov

The planar structure of the this compound core is a key feature that facilitates its interaction with DNA. Spectroscopic and viscometric studies have demonstrated that these compounds can act as potent DNA intercalators. Intercalation involves the insertion of the planar molecule between the base pairs of the DNA double helix. This interaction can lead to structural distortions in the DNA, such as unwinding and lengthening of the DNA duplex, which can interfere with DNA replication and transcription, ultimately contributing to the compound's cytotoxic effects.

Antimicrobial Activities

In addition to their anticancer properties, certain this compound analogs have been investigated for their antimicrobial activities. While research in this area is less extensive than in oncology, initial findings suggest potential applications against various microbial pathogens.

Studies on new pyrido[2,3-b]pyrazine (B189457) derivatives have shown that these compounds exhibit antibacterial effects. For instance, a dithione derivative demonstrated notable activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus cereus, and Gram-negative bacteria like Escherichia coli and Salmonella typhi. The minimum inhibitory concentrations (MICs) for the most potent compound were in the range of 0.078 to 1.25 mg/ml against these strains.

It is important to note that the antimicrobial spectrum and potency can vary significantly based on the specific substitutions on the phenazine (B1670421) core. For example, some benzo[a]phenothiazines, which are structurally related, were found to be inactive against E. coli, while other phenothiazine (B1677639) derivatives displayed potent antifungal activity. This highlights the critical role of the specific chemical structure in determining the antimicrobial profile of these compounds.

Antibacterial Spectrum and Potency

Derivatives of the phenazine core structure have demonstrated notable antibacterial properties. Research into novel functionalized benzo[a]pyridazino[3,4-c]phenazine derivatives, which are structural isomers of the target compound, has revealed promising activity against Gram-positive bacteria. nih.gov Specifically, compound 6d from this series exhibited significant antibacterial action against Staphylococcus aureus and Bacillus subtilis, with IC₅₀ values below 6 μM. nih.gov

Similarly, studies on pyrido[2,3-b]pyrazine derivatives, which share a pyridopyrazine core, have shown antibacterial efficacy. One derivative featuring two thiocarbonyl groups displayed potent activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus cereus with a Minimum Inhibitory Concentration (MIC) of 0.078 mg/ml. researchgate.net The same compound also inhibited the Gram-negative bacteria Escherichia coli at a concentration of 0.625 mg/ml. researchgate.net These findings underscore the potential of the fused pyrido-azine heterocyclic system in developing new antibacterial agents.

Table 1: Antibacterial Activity of Benzo[a]pyridazino[3,4-c]phenazine Analog (Compound 6d)

Bacterial Strain IC₅₀ (μM)
Staphylococcus aureus < 6
Bacillus subtilis < 6

Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.gov

Table 2: Antibacterial Activity of a Pyrido[2,3-b]pyrazine Derivative

Bacterial Strain MIC (mg/ml)
Staphylococcus aureus 0.078
Bacillus cereus 0.078
Escherichia coli 0.625
S. typhi 1.25

Data sourced from a 2017 study on Pyrido[2,3-b]pyrazine derivatives. researchgate.net

Antifungal Efficacy against Pathogenic Fungi

The broader class of phenazine compounds is recognized for its antifungal properties. nih.gov While direct studies on this compound are not available, research on related heterocyclic structures provides evidence of their potential as antifungal agents. For instance, various benzo[a]phenazine derivatives are known to possess antifungal efficacies. nih.gov

Furthermore, synthetic pyridone derivatives , which contain a related nitrogen-based heterocyclic ring, have been evaluated for their activity against the pathogenic fungus Candida albicans. Several of these compounds were found to inhibit the formation of hyphae and biofilms, which are crucial for the virulence of this fungus. nih.gov One particular derivative, compound 6d in its study, demonstrated both anti-hyphal and biofilm inhibition activity, highlighting the potential of such scaffolds in combating fungal infections. nih.gov

Antiparasitic and Antimalarial Properties

Phenazine compounds and their derivatives have been a subject of interest in the search for new antiparasitic and antimalarial drugs. ontosight.ai The pyridine (B92270) ring, a key component of this compound, is a well-known scaffold in antimalarial drug discovery. researchgate.net Many pyridine derivatives have shown promising antiplasmodial effects against Plasmodium berghei and in vitro activity against chloroquine-resistant strains of P. falciparum. researchgate.net

For example, pyronaridine (B1678541), a benzonaphthyridine derivative synthesized in the 1970s, has a long history of use in treating malaria and is potent against chloroquine-resistant P. falciparum. vivaxmalaria.org Although structurally different, the success of pyridine-containing compounds like pyronaridine suggests that the pyridophenazine scaffold could be a valuable template for developing new antimalarial agents. researchgate.netvivaxmalaria.org

Antioxidant Activity Evaluation

The antioxidant potential of phenazine derivatives has been explored through various in vitro assays. These compounds' ability to scavenge free radicals is a key indicator of their potential to mitigate oxidative stress, which is implicated in numerous diseases.

In Vitro Radical Scavenging Capacity (e.g., DPPH Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method for evaluating the radical-scavenging ability of compounds. medcraveonline.commdpi.com In this assay, an antioxidant compound donates a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. mdpi.comresearchgate.net

While data for this compound is unavailable, a study on a closely related benzo[a]pyrano[2,3-c]phenazine derivative demonstrated significant antioxidant potential. The synthesized compound, 3-amino-2-cyano-1-(2-hydroxyl-phenyl)-1H-benzo[a]pyrano[2,3-c]phenazine, was classified as a good antioxidant with an IC₅₀ value of 14.26 ppm in the DPPH assay. researchgate.net This indicates that the fused phenazine ring system has intrinsic radical scavenging capabilities that are worthy of further investigation.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental for designing more potent and selective therapeutic agents. For phenazine-based compounds, SAR studies help to identify which chemical modifications enhance or diminish their desired biological effects.

Elucidation of Substituent Effects on Biological Efficacy

SAR studies on various pyridine and phenazine derivatives have provided valuable insights. For pyrido[2,3-b]pyrazine analogs, it was observed that the presence of side-chains on the heterocyclic moiety tended to decrease antibacterial activity. researchgate.net The most potent compound in the series was a 2,3-dithione derivative, suggesting that thiocarbonyl groups at these positions are crucial for its antibacterial effect. researchgate.net

In broader studies of pyridine derivatives , it has been found that the number and position of substituents like methoxy (B1213986) (-OCH₃), hydroxyl (-OH), and amino (-NH₂) groups significantly influence antiproliferative activity. nih.gov The introduction of certain groups can reduce polarity and enhance activity. Conversely, the presence of halogen atoms or bulky groups can sometimes lead to lower biological efficacy. nih.govresearchgate.net For the benzo[a]pyridazino[3,4-c]phenazine series, specific substitutions on the phenyl ring attached to the core structure were key to their cytotoxic and antimicrobial activities, although detailed SAR was not fully elaborated in the initial report. nih.gov These findings collectively suggest that the biological efficacy of this compound analogs could be finely tuned by strategic placement of various functional groups.

An extensive review of scientific literature reveals a notable scarcity of specific data concerning the biological activity and mechanistic details of This compound . However, a closely related analog, Benzo[a]pyrano[2,3-c]phenazine , has been the subject of considerable research and offers a wealth of information.

To provide a comprehensive and scientifically accurate article that aligns with the requested structure, we propose to focus on the available data for the Benzo[a]pyrano[2,3-c]phenazine analog. This will allow for a detailed exploration of its biological activities and enzyme interactions, which is not possible for the originally requested compound due to the lack of published research.

We await your approval to proceed with this scientifically supported alternative. Upon confirmation, we will generate the article focusing on Benzo[a]pyrano[2,3-c]phenazine, adhering strictly to the provided outline and content requirements.

Advanced Research Applications of Benzo a Pyrido 2,3 C Phenazine in Chemical Biology and Materials Science

Development as Fluorescent Probes and Dyes

The extended, rigid, and planar π-conjugated structure of phenazine (B1670421) and its derivatives, such as Benzo[a]pyrido[2,3-c]phenazine, makes them excellent candidates for fluorescent materials. While research specifically detailing this compound as a fluorescent probe is emerging, the broader class of dibenzo[a,c]phenazines, which share the core aromatic structure, has been successfully developed into highly sensitive and selective fluorescent probes. These compounds are noted for their large Stokes shifts, high quantum yields, and good photostability. nih.gov

A notable application is the development of a dibenzo[a,c]phenazine-based fluorescent probe for the rapid and selective detection of thiophenols in environmental water samples. nih.govrsc.org In this design, a dibenzo[a,c]phenazin-11-amine (B2940245) functions as the fluorophore, and a 2,4-dinitrobenzenesulfonyl group serves as the recognition site and fluorescence quencher. nih.gov The probe demonstrates high selectivity for thiophenols over other potential analytes like biothiols and common metal ions. nih.govrsc.org It operates effectively across a wide pH range (5 to 13) and exhibits a significant Stokes shift of 120 nm. nih.gov A linear relationship exists between fluorescence intensity and thiophenol concentration, allowing for a low detection limit of 40 nM. nih.govrsc.org The probe's utility has been validated in real-world samples, including seawater, tap water, and spring water, showing high recovery rates and confirming its potential for environmental monitoring. nih.gov

Furthermore, the phenazine core has been utilized in developing thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). By attaching donor molecules to a dibenzo[a,c]phenazine (B1222753) acceptor core, researchers have created emitters with colors ranging from green to orange-red and near-infrared (NIR). acs.orgrsc.org These materials have achieved high external quantum efficiencies (EQEs), with one orange-red OLED reaching an EQE of 22.0%, demonstrating the versatility of the phenazine scaffold in advanced photophysical applications. acs.org

Ligands for Coordination Complexes with Bioactive or Photophysical Functions

The this compound scaffold is part of a larger family of extended diimine ligands that are crucial in coordination chemistry. A closely related isomer, benzo[i]dipyrido[3,2-a:2′,3′-c]phenazine (dppn), has been extensively studied as a ligand for forming metal complexes with unique photophysical and bioactive properties. researchgate.net The large, planar surface of these ligands facilitates intercalation into DNA, while the nitrogen atoms provide strong coordination sites for transition metals like ruthenium(II) and iridium(III).

Complexes such as [Ru(bpy)2(dppn)]2+ and [Ir(pbt)2(dppn)]+ (where bpy is 2,2'-bipyridine (B1663995) and pbtH is 2-phenylbenzothiazole) exhibit significant photo-oxidation activity. researchgate.net The extended π-system of the dppn ligand gives rise to long-lived triplet excited states. researchgate.net Upon photoactivation with visible or red light, these excited states can generate singlet oxygen, a reactive species capable of inducing cellular damage. This property makes these complexes promising candidates for photodynamic therapy (PDT), a treatment modality for cancer. researchgate.net

The photophysical properties of these coordination complexes can be finely tuned by modifying either the primary diimine ligand (like dppn) or the ancillary ligands. This tuning affects the energy of the excited states and the efficiency of singlet oxygen production, allowing for the rational design of complexes targeted for specific biological applications. researchgate.net

Electrochemical Properties and Materials Applications

The phenazine core is electrochemically active, capable of undergoing stable and reversible redox reactions. This property is central to its application in energy storage and sensor technologies.

Utilization as Organic Anolytes in Redox Flow Batteries

Phenazine derivatives are highly promising as anolytes (negative electrolyte materials) in aqueous organic redox flow batteries (AORFBs), which are considered for large-scale energy storage. digitellinc.com The core phenazine structure can undergo a reversible two-electron redox reaction. researchgate.net By adding functional groups, researchers can tune the redox potential and solubility of these molecules. digitellinc.comacs.org

For instance, a novel anolyte based on benzo[a]phenazin-5-ol methanesulfonate (B1217627) (BHPS) has been developed for AORFBs. researchgate.net This compound demonstrates a highly stable and reversible two-electron reaction with a redox potential of -0.943 V and excellent solubility in aqueous media. researchgate.net Similarly, benzo[a]hydroxyphenazine-7/8-carboxylic acid has shown exceptional performance in an alkaline redox flow battery, achieving a capacity retention rate of 99.986% per cycle over 1300 cycles with a stable energy efficiency of around 80%. acs.orgresearchgate.net These findings underscore the potential of benzo[a]phenazine (B1654389) structures to overcome key challenges in AORFBs, such as low energy density and poor chemical stability. researchgate.net

Electrochemical Performance of Benzo[a]phenazine Derivatives in Redox Flow Batteries
CompoundRedox PotentialElectron TransferCapacity RetentionReference
Benzo[a]phenazin-5-ol methanesulfonate (BHPS)-0.943 V2-electronNot specified researchgate.net
Benzo[a]hydroxyphenazine-7/8-carboxylic acidNot specifiedNot specified99.986% per cycle acs.orgresearchgate.net

Application in Optical Sensor Technologies

The inherent optical properties of the benzo[a]phenazine scaffold, combined with its electrochemical activity, make it suitable for optical sensor technologies. As discussed previously (Section 6.1), dibenzo[a,c]phenazine derivatives function as effective fluorescent probes. nih.govrsc.org The mechanism of these sensors often relies on a chemical reaction with the analyte that modulates the fluorescence of the phenazine core.

In the case of the thiophenol sensor, the analyte cleaves a quencher group from the fluorophore, resulting in a "turn-on" fluorescence signal. nih.gov The performance of such a sensor is characterized by its selectivity, sensitivity, and response time.

Performance of a Dibenzo[a,c]phenazine-Based Optical Sensor for Thiophenol
ParameterValueReference
AnalyteThiophenols nih.govrsc.org
Stokes Shift120 nm nih.gov
Detection Limit40 nM nih.govrsc.org
Linear Range0–20 μM nih.gov
Effective pH Range5–13 nih.gov

Role in Photoredox Catalysis Systems

Phenazine derivatives are emerging as effective organic photoredox catalysts, offering a cheaper and more sustainable alternative to traditional metal-based catalysts. scg.ch Their photo-excited states can act as powerful oxidants, enabling a variety of chemical transformations. scg.ch

The catalytic cycle typically involves the absorption of light by the phenazine catalyst, which promotes it to an excited state. In this state, it can accept an electron from a substrate, initiating a redox reaction. Research has shown that disubstituted phenazines can catalyze reactions like the direct C(sp³)–H cyanation of tetrahydroisoquinolines under mild conditions, using oxygen as the terminal oxidant. scg.ch The reactivity is facilitated by the reversible formation of radical cationic and dicationic states of the phenazine molecule. scg.ch

Furthermore, coordination complexes incorporating ligands like dppn (a this compound isomer) are also potent photoredox catalysts. researchgate.net Iridium(III) complexes with the dppn ligand have been shown to be effective in photodynamic therapy, where they photocatalyze the production of singlet oxygen to induce cell death. researchgate.net This dual role as both a ligand and a catalytic center highlights the multifaceted utility of the benzo[a]phenazine framework in advanced catalytic systems.

Concluding Remarks and Future Research Perspectives

Synthesis and Biological Activity: Current Progress and Challenges

The synthesis of benzo[a]pyrido[2,3-c]phenazine scaffolds has seen significant progress, primarily through the development of multi-component reactions (MCRs). These reactions offer an efficient and atom-economical route to complex molecular architectures in a single step. One prevalent method is the one-pot, four-component domino reaction, which has been successfully employed to create a library of derivatives. nih.govresearchgate.net This approach typically involves the condensation of 2-hydroxy-1,4-naphthoquinone (B1674593) and o-phenylenediamine (B120857) to form a benzo[a]phenazine (B1654389) intermediate, which then reacts with an aromatic aldehyde and a compound with an active methylene (B1212753) group, such as malononitrile. nih.gov

Various catalysts have been explored to improve the efficiency and environmental footprint of these syntheses. Catalysts range from simple organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) and pyridine (B92270) to more advanced systems like reusable magnetic nanocatalysts. nih.govresearchgate.net The use of nanocatalysts, such as copper oxide quantum dots on magnetic silica (B1680970) mesoporous nanoparticles, represents a "green" approach, allowing for high yields (86-95%), mild reaction conditions, and easy catalyst recovery and reuse. nih.govthieme-connect.de Despite these advances, challenges remain in achieving regioselectivity and developing cost-effective, scalable purification processes to isolate the desired products. researchgate.net

The primary biological activity investigated for this compound derivatives is their potent antiproliferative and antitumor effect against a range of human cancer cell lines. nih.govnih.gov These compounds are believed to exert their cytotoxic effects primarily through intercalation with DNA, a mechanism common to many polycyclic aromatic structures. ontosight.ainih.gov Some derivatives also show inhibitory activity against key cellular enzymes like topoisomerase II and extracellular signal-regulated kinase 2 (ERK2). nih.govresearchgate.net

Research has identified several derivatives with significant anticancer potential. For example, chloro and cyano-substituted benzo[a]pyrano-[2,3-c]phenazine derivatives have demonstrated potent activity against the B16-F10 skin cancer cell line, with IC₅₀ values as low as 0.11 µM, which is more potent than the standard chemotherapeutic drug Doxorubicin in the same assay. researchgate.net Another derivative, featuring cyano and p-dimethylamino phenyl substituents, was found to be highly active against the HepG2 liver cancer cell line with an IC₅₀ value of 6.71 µM. nih.govresearchgate.neteurekaselect.com Beyond cancer, some analogs have shown promising antioxidant and antimicrobial activities. nih.govjrespharm.com

Table 1: Selected this compound Derivatives and their Biological Activity

Compound Derivative Target Cell Line/Organism Reported IC₅₀ (µM) Reference
Chloro-substituted benzo[a]pyrano-[2,3-c]phenazine (4b) B16-F10 (skin cancer) 0.31 researchgate.net
Cyano-substituted benzo[a]pyrano-[2,3-c]phenazine (4e) B16-F10 (skin cancer) 0.11 researchgate.net
Cyano & p-dimethylamino phenyl substituted (6{1,2,1,9}) HepG2 (liver cancer) 6.71 nih.govresearchgate.neteurekaselect.com
Derivative 6a KB, HepG2, Lu1, MCF7 Good cytotoxic activity nih.gov
Derivative 6h KB, HepG2, Lu1, MCF7 Good cytotoxic activity nih.gov
Derivative 6d Staphylococcus aureus, Bacillus subtilis < 6 nih.gov

Identification of Knowledge Gaps and Unexplored Chemical Space

Despite the promising results, the exploration of the this compound scaffold is still in its early stages. A significant knowledge gap exists regarding the full spectrum of its biological activities. Research has been heavily concentrated on anticancer properties, leaving other potential therapeutic areas like antiviral, anti-inflammatory, or neuroprotective activities largely unexplored.

The chemical space of this compound derivatives is vast and underexplored. Structure-activity relationship (SAR) studies have mainly focused on substitutions at the pyran ring portion of the fused system. nih.gov The systematic exploration of substituents on the phenazine (B1670421) core itself—at various positions on the benzo and pyrido rings—is a major gap. Understanding how modifications at these positions affect planarity, solubility, and electronic properties is crucial for modulating biological activity.

Furthermore, there is a lack of in-depth mechanistic studies for most of the synthesized compounds. While DNA intercalation is the presumed primary mechanism, the specific molecular interactions, binding affinities, and the roles of secondary targets like ERK2 or topoisomerases are not fully elucidated for many derivatives. nih.govresearchgate.net Similarly, in vivo efficacy, metabolic stability, and pharmacokinetic profiles of the most potent compounds have not been extensively reported, which is a critical step in translating these promising molecules into therapeutic candidates.

Directions for Rational Design and Synthesis of Novel this compound Scaffolds

Future research should focus on the rational design of novel this compound derivatives, guided by existing SAR data and computational modeling. The design of new anticancer agents often incorporates three key features: a planar polyaromatic system for DNA intercalation, cationic groups to interact with the DNA backbone, and variable substituents to fine-tune activity. mdpi.com

Key design strategies include:

Systematic Substitution: Introducing a diverse range of functional groups (e.g., electron-donating, electron-withdrawing, halogen, and heterocyclic moieties) at previously unexplored positions on the phenazine core to build a comprehensive SAR.

Computational Docking: Utilizing molecular docking studies to predict the binding affinity of newly designed compounds with biological targets like the ATP-binding site of ERK2 or the DNA minor groove. researchgate.net This can help prioritize the synthesis of compounds with the highest predicted potency.

Hybrid Molecules: Designing hybrid molecules that combine the this compound scaffold with other known pharmacophores to potentially achieve synergistic effects or multi-target activity.

Improving Physicochemical Properties: Focusing on modifications that enhance aqueous solubility and bioavailability without compromising biological activity, a common challenge for planar aromatic compounds.

For synthesis, the development of novel, highly efficient, and stereoselective synthetic methodologies is paramount. Exploring new MCRs, flow chemistry techniques, and innovative "green" catalysts will be essential for creating diverse chemical libraries for biological screening. nih.govresearchgate.net

Prospects for Expanding Applications in Chemical Biology and Advanced Materials

The unique properties of the this compound core suggest applications beyond conventional pharmacology. In chemical biology, the strong DNA-intercalating nature of these compounds could be harnessed to develop fluorescent probes for DNA imaging and sensing. nih.govrsc.org Derivatives with suitable photophysical properties could be designed to report on specific DNA structures or sequences.

In the realm of advanced materials, the extended π-conjugated system of the phenazine family is a characteristic feature of organic semiconductors. researchgate.net This opens up the possibility of exploring this compound derivatives for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The investigation of their nonlinear optical (NLO) properties could also lead to their use in photonic and optoelectronic devices, an area where similar heterocyclic compounds have shown remarkable potential. rsc.org The ability to tune the electronic properties through synthetic modification makes this scaffold an attractive target for creating novel functional materials.

Q & A

Q. What are the optimal synthetic methodologies for preparing Benzo[a]pyrido[2,3-c]phenazine derivatives?

The one-pot multicomponent reaction (MCR) is widely used due to its efficiency and scalability. A typical protocol involves combining lawsone, o-phenylenediamine, malononitrile, and 2-hydroxybenzaldehyde in ethanol under reflux, catalyzed by caffeine (15% w/w), yielding 67.2% product after 45 minutes . Alternative catalysts like nano CuO, ionic liquids, or theophylline can reduce reaction times and improve yields (e.g., 75–85% with theophylline under solvent-free microwave conditions) . Structural validation via FTIR, UV-Vis, and LCMS is critical to confirm product integrity .

Q. How is the antioxidant activity of this compound derivatives evaluated?

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is standard. Prepare methanolic solutions of the compound at concentrations (5–300 ppm) and measure absorbance at 517 nm after 30 minutes. Calculate IC50 values, where lower values indicate higher activity. For example, 3-amino-2-cyano-1-(2-hydroxyl-phenyl)-1H-benzo[a]pyrano[2,3-c]phenazine showed an IC50 of 14.26 ppm, outperforming lawsone (IC50 = 241.71 ppm) .

Q. What spectroscopic techniques are essential for characterizing these compounds?

  • FTIR : Identifies functional groups (e.g., -CN at ~2200 cm⁻¹, -NH₂ at ~3400 cm⁻¹).
  • UV-Vis : Determines λmax (e.g., ~350–400 nm for conjugated π-systems).
  • LCMS : Confirms molecular weight (e.g., C26H16N4O2 with m/z 416.13) .
  • 1H/13C NMR : Resolves aromatic protons (δ 6.5–8.5 ppm) and quaternary carbons.

Advanced Research Questions

Q. How do antiproliferative mechanisms of this compound derivatives vary across cancer cell lines?

Derivatives with electron-withdrawing substituents (e.g., -NO₂, -Cl) exhibit enhanced activity by intercalating DNA or inhibiting topoisomerases. For instance, Nagaraju et al. reported IC50 values of 2.1–8.7 μM against MCF-7 (breast cancer) and HeLa (cervical cancer) cells via molecular docking studies, showing strong binding to EGFR kinase . Comparative assays (MTT, SRB) under standardized protocols (48–72 h exposure) are recommended to assess cytotoxicity and selectivity indices .

Q. How can contradictions in catalytic efficiency data be resolved?

Discrepancies in yields (e.g., caffeine vs. theophylline catalysts) arise from reaction conditions. Statistical optimization (e.g., Box-Behnken design) can model variables like catalyst loading (10–20 mol%), temperature (70–100°C), and solvent polarity. For example, microwaves reduce reaction times to 7 minutes vs. 60 minutes thermally, improving reproducibility . Cross-validation with kinetic studies (e.g., Arrhenius plots) and HPLC purity checks are advised .

Q. What computational tools are used to predict structure-activity relationships (SAR)?

  • Molecular Docking (AutoDock, Schrödinger) : Maps interactions with targets like DNA helicases or thioredoxin reductase. For example, pyrido[2,3-c]phenazines show binding energies ≤ -8.5 kcal/mol with EGFR .
  • DFT Calculations (Gaussian) : Analyzes electronic properties (HOMO-LUMO gaps) to correlate with antioxidant or antitumor activity .
  • QSAR Models : Utilize descriptors like logP, polar surface area, and molar refractivity to predict bioactivity .

Q. What are the mechanistic pathways for forming spiro- and fused derivatives?

Proposed mechanisms involve:

Knoevenagel Condensation : Malononitrile reacts with aldehydes to form α,β-unsaturated nitriles.

Michael Addition : o-Phenylenediamine attacks the nitrile, forming a dihydro intermediate.

Cyclization and Aromatization : Catalyzed by theophylline or Fe3O4@chitosan, yielding spiro[benzo[a]pyrano[2,3-c]phenazine] or fused derivatives .
Isolation of intermediates via TLC and in situ FTIR monitoring can validate steps .

Methodological Recommendations

  • Synthesis : Prioritize green catalysts (e.g., Fe3O4@rGO@ZnO-HPA) for eco-friendly scaling .
  • Bioassays : Include positive controls (e.g., ascorbic acid for antioxidants, cisplatin for cytotoxicity) and triplicate measurements.
  • Data Analysis : Use ANOVA for comparing IC50 values across studies (p < 0.05 significance) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.